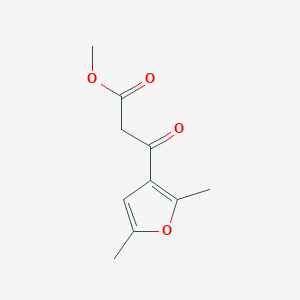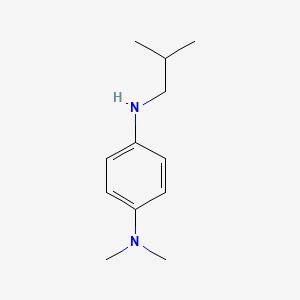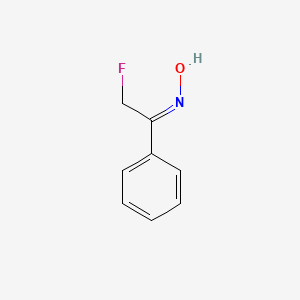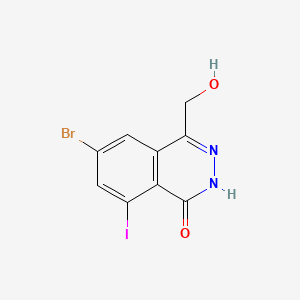
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a morpholine ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethylaniline and 4-morpholinobenzoyl chloride. These intermediates are then subjected to various reaction conditions, including:
Amidation: The reaction between 3,4-dimethylaniline and an appropriate acylating agent to form an amide bond.
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functional Group Modification: Introduction of the morpholine ring and other functional groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications, such as in the development of new drugs.
Industry: Potential use in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine carboxamides and morpholine derivatives, such as:
- N-(2-(Phenylamino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- N-(2-((4-Methylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C28H36N4O4 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-methyl-1-(4-morpholin-4-ylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C28H36N4O4/c1-20-4-7-24(18-21(20)2)29-26(33)19-30(3)27(34)23-10-12-32(13-11-23)28(35)22-5-8-25(9-6-22)31-14-16-36-17-15-31/h4-9,18,23H,10-17,19H2,1-3H3,(H,29,33) |
Clé InChI |
YSKIOYBWRJSTOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



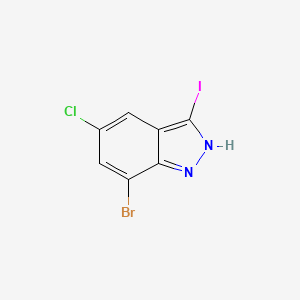
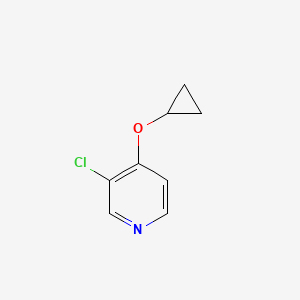
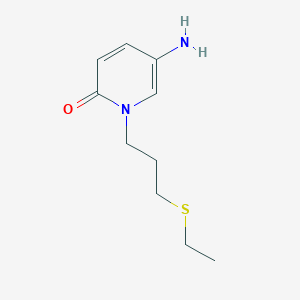
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
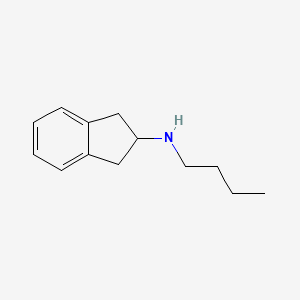
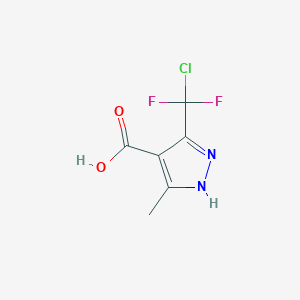

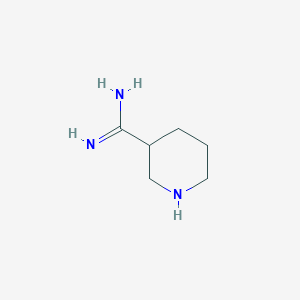
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
